Lysipressin Acetic Acid Salt
CAS No.:
Cat. No.: VC0207462
Molecular Formula: C₄₆H₆₅N₁₃O₁₂S₂ .xCH₃COOH
Molecular Weight: 1056.236005
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₄₆H₆₅N₁₃O₁₂S₂ .xCH₃COOH |
|---|---|
| Molecular Weight | 1056.236005 |
Introduction
Chemical Identity and Structural Properties of Lysipressin Acetic Acid Salt
Molecular Composition and Formula
Lysipressin Acetic Acid Salt is a synthetic nonapeptide derivative of vasopressin, wherein the eighth amino acid residue (arginine) is substituted with lysine. Its molecular formula is C₄₆H₆₅N₁₃O₁₂S₂·x(C₂H₄O₂), with the acetic acid component acting as a counterion to stabilize the peptide . The primary structure follows the sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂, with a disulfide bond linking cysteine residues at positions 1 and 6, a hallmark of vasopressin analogues .
Table 1: Key Chemical Descriptors of Lysipressin Acetic Acid Salt
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 1116.3 g/mol (monoacetate form) | |
| CAS Registry Number | 83968-49-4 | |
| SMILES Notation | CC(=O)O.NCCCCC... (truncated) | |
| InChI Key | NKWAIKZITYLOMT-DHSVNZEYSA-N |
The acetic acid moiety enhances solubility in aqueous and propylene glycol-based formulations, a feature critical for its use in otic and injectable preparations .
Structural and Conformational Analysis
X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal that the lysine substitution at position 8 alters the peptide’s charge distribution, reducing its susceptibility to enzymatic degradation compared to arginine-vasopressin . The disulfide bridge (Cys¹–Cys⁶) imposes a cyclic conformation, stabilizing interactions with vasopressin receptors (V1a, V1b, V2) . Density functional theory (DFT) calculations further predict that the acetic acid salt form lowers the compound’s lattice energy by 12.7 kJ/mol compared to the free base, improving crystalline stability .
Synthesis and Industrial Preparation
Conventional Synthesis Pathways
The synthesis of Lysipressin Acetic Acid Salt typically employs solid-phase peptide synthesis (SPPS) using Fmoc- or Boc-protected amino acids. Key steps include:
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Chain Assembly: Sequential coupling of residues on a resin matrix, with cysteine residues protected as trityl or acetamidomethyl derivatives to prevent premature disulfide formation .
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Cleavage and Deprotection: Treatment with trifluoroacetic acid (TFA) liberates the peptide from the resin while removing acid-labile protecting groups.
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Oxidation: Controlled air or iodine oxidation forms the Cys¹–Cys⁶ disulfide bond, achieving >95% cyclization efficiency .
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Salt Formation: Reaction with glacial acetic acid in a 1:1 molar ratio yields the final acetate salt, purified via reversed-phase HPLC .
Innovations in Bulk Production
A 2015 patent (CN104829477A) disclosed a novel method for large-scale synthesis, replacing ion-exchange chromatography with electrodialysis to remove chloride ions from lysipressin hydrochloride intermediates . This approach eliminates ammonia and alkali waste, reducing environmental impact by 34% compared to traditional methods . Post-synthesis, nano-filtration and vacuum fractional crystallization yield crystals with 99.2% purity and 92% light transmittance, meeting pharmacopeial standards for injectable formulations .
Table 2: Comparative Analysis of Synthesis Methods
| Parameter | SPPS with Ion Exchange | Electrodialysis |
|---|---|---|
| Purity | 98.5% | 99.2% |
| Yield | 72% | 85% |
| Environmental Impact | High (ammonia waste) | Low |
| Crystallinity | 88% | 92% |
Pharmacological Profile and Mechanism of Action
Vasopressin Receptor Interactions
Lysipressin exhibits selective agonism at the V1a and V2 receptors, with binding affinities (Kₐ) of 1.8 nM and 0.7 nM, respectively . In rat models of deoxycorticosterone (DOC)-salt hypertension, lysipressin increased mean arterial pressure by 40 mmHg, an effect abolished by V1a antagonists . This pressor response correlates with elevated urinary vasopressin excretion (UADHV: 12.3 ± 1.1 pg/day vs. 4.2 ± 0.8 pg/day in controls) .
Osmoregulatory Effects
High dietary salt intake amplifies the osmoresponsiveness of magnocellular neurosecretory cells (MNCs) secreting vasopressin. In salt-loaded (SL) rats, lysipressin potentiated MNC excitability via:
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Intrinsic Mechanism: Increased membrane stiffness (ΔYoung’s modulus: +18.7 kPa), enhancing mechanosensitive ion channel activation .
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Synaptic Mechanism: Elevated quantal amplitude of excitatory postsynaptic currents (EPSCs) by 32%, augmenting glutamatergic drive .
Therapeutic Applications and Clinical Findings
Hypertension Management
In DOC-salt hypertensive rats, chronic lysipressin infusion (0.5 ng/kg/min) sustained systolic blood pressure at 180 ± 5 mmHg, compared to 142 ± 4 mmHg in controls . Co-administration of V1a antagonists (e.g., SR49059) normalized pressure within 45 minutes, confirming receptor-specific activity .
Diabetes Insipidus
Emerging Research and Future Directions
Recent work focuses on PEGylation to extend lysipressin’s half-life. Conjugation with 20-kDa polyethylene glycol (PEG) chains reduces renal clearance by 74%, achieving therapeutic plasma levels for 48 hours post-injection . Additionally, nanoparticle-encapsulated formulations show promise in crossing the blood-brain barrier, potentially enabling central nervous system applications .
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